Cas no 170729-80-3 (Aprepitant)
Aprepitant è un antagonista selettivo del recettore della neurochinina-1 (NK1), utilizzato principalmente come antiemetico per prevenire nausea e vomito indotti da chemioterapia ad alto emetogeno. Agisce bloccando l'azione della sostanza P nel sistema nervoso centrale, riducendo così la stimolazione del centro del vomito. La sua struttura chimica unica garantisce un'elevata affinità per il recettore NK1, con una lunga emivita che permette un'azione prolungata. Aprepitant è spesso combinato con altri antiemetici (come corticosteroidi e antagonisti della 5-HT3) per una maggiore efficacia. La sua selettività riduce gli effetti collaterali tipici degli antiemetici tradizionali, migliorando la tollerabilità nei pazienti oncologici.
Aprepitant structure
Product Name:Aprepitant
Numero CAS:170729-80-3
MF:C23H21F7N4O3
MW:534.426669836044
MDL:MFCD12912491
CID:65869
PubChem ID:354334991
Update Time:2025-10-21
Aprepitant Proprietà chimiche e fisiche
Nomi e identificatori
-
- Aprepitant
- 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,
- 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, Emend
- 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- Emend
- MK-0869
- Aprepitant(MK-0869)
- ONO 7436
- 3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
- 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
- Aprepitan
- [3H]-Aprepitant
- 5-[{(2R,3S)-2-((1R)-1-3,5-bis(trifluoro-methyl)phenylethoxy)-3-(4-fluorophenyl)-4-morpholinyl}methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- Emend (TN)
- L-754030
- MK-869
- 3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
- 3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro
- 5-[[(2R,3S)-2-[(1R)-1-[3,5bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3one
- MK 869
- 5-[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-ylmethyl]-3,4-dihydro-2H-1,2,4-triazol-3-one
- Aprepirant
- mk 0869 Aprepitant
- 3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)meth
- Aprepitant, >=99%
- L 754030
- APREPITANT (USP-RS)
- APREPITANT [WHO-DD]
- APREPITANT [USP MONOGRAPH]
- GTPL3490
- MK 0869
- Cinvanti
- SR-05000001531-1
- BDBM50220136
- Z2937147473
- APREPITANT (EP MONOGRAPH)
- DTXSID3049047
- Aprepitant (MK-0869, L-754030)?
- DB00673
- 3H-1,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-
- APREPITANT (MART.)
- NCGC00181785-11
- AKOS015895498
- 3H-1,2,4-Triazol-3-one,5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-,rel-
- AS-14638
- ONO-7436
- Tox21_113595_1
- aprepitant, form I
- 3-[2-{1-[3,5-di(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)-1,4-oxazinan-4-ylmethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-[((2R,5-bis(trifluoromethyl)benzyl]oxy}morpholino)methyl]-.delta.2-1,2,4-triazolin-5-one
- A3135
- Cinvanti (TN)
- 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-2,4-dihydro-
- eMende
- SMR002530053
- 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-2H-1,2,4-triazol-3(4H)-one
- 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-
- 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
- CCG-264854
- A04AD12
- APREPITANT [EP MONOGRAPH]
- AB01275535-01
- Aprepitant [USAN]
- Aponvie (TN)
- 5-[(2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethyl-phenyl)-ethoxy]-3-(4-fluoro-phenyl)-morpholin-4-ylmethyl]-2,4-dihydro-[1,2,4]triazol-3-one
- C21555
- HMS3714E16
- 3-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
- Aprepitant,MK-0869, L-754030, Emend
- 3-(((2R,3S)-3-(p-Fluorophenyl)-2-(((alphaR)-alpha-methyl-3,5-bis(trifluoromethyl)benzyl)oxy)morpholino)methyl)-delta(sup 2)-1,2,4-triazolin-5-one
- Tox21_113595
- Aponvie
- MK0869
- APREPITANT (USP MONOGRAPH)
- HMS3884G05
- SR-05000001531
- Aprepitant (JAN/USP/INN)
- UNII-1NF15YR6UY
- APREPITANT [INN]
- APREPITANT [VANDF]
- 5-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 3H-1,2,4-Triazol-3-one, 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-, rel-
- NSC-748825
- DTXCID801021794
- APREPITANT [ORANGE BOOK]
- CCG-220747
- APREPITANT [USP-RS]
- NCGC00181785-12
- AB01274775-01
- HMS2090N12
- 3H-1,2,4-Triazol-3-one, 5-((2-(1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-morpholinyl)methyl)-1,2-dihydro-, (2R-(2alpha(R*),3alpha))-
- 170729-80-3
- L-754,030
- NSC 748825
- APREPITANT [MART.]
- aprepitant, form II
- EN300-761455
- Aprepitant, United States Pharmacopeia (USP) Reference Standard
- s1189
- Aprepitant (MK-0869)
- NCGC00181785-01
- NSC748825
- BA164216
- 3-(((2R,3S)-3-(P-FLUOROPHENYL)-2-(((.ALPHA.R)-.ALPHA.-METHYL-3,5-BIS(TRIFLUOROMETHYL)BENZYL)OXY)MORPHOLINO)METHYL)-.DELTA.(SUP 2)-1,2,4-TRIAZOLIN-5-ONE.
- 1NF15YR6UY
- Aprepitant [USAN:INN:JAN]
- CHEMBL1471
- SCHEMBL264924
- NCGC00181785-03
- NCGC00344566-01
- APREPITANT [EMA EPAR]
- AKOS015969344
- CAS-170729-80-3
- AB01274775_02
- MLS006011068
- Q-200647
- CHEBI:499361
- APREPITANT [JAN]
- CS-0487
- 321125-94-4
- aprepitantum
- 5-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one
- 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
- EX-A212
- BRD-K52827117-001-01-6
- APREPITANT [MI]
- BCP9000312
- SBI-0654102.0001
- D02968
- HY-10052
- Aprepitant- Bio-X
- 3-(((2R,3S)-3-(p-Fluorophenyl)-2-(((alphaR)-alpha-methyl-3,5-bis(trifluoromethyl)benzyl)oxy)morpholino)methyl)-Delta(2)-1,2,4-triazolin-5-one
-
- MDL: MFCD12912491
- Inchi: 1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1
- Chiave InChI: ATALOFNDEOCMKK-OITMNORJSA-N
- Sorrisi: [C@@H]1(C2C=CC(F)=CC=2)N(CCO[C@@H]1O[C@H](C)C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)CC1=NNC(=O)N1
Proprietà calcolate
- Massa esatta: 534.15000
- Massa monoisotopica: 534.150188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 37
- Conta legami ruotabili: 8
- Complessità: 810
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 5
- XLogP3: 4.2
- Superficie polare topologica: 75.2
Proprietà sperimentali
- Colore/forma: Cristalli bianchi o leggermente bianchi
- Densità: 1.51
- Punto di fusione: 250.0 to 255.0 deg-C
- Indice di rifrazione: 1.564
- PSA: 83.24000
- LogP: 4.89000
- Rotazione specifica: D25 +69° (c = 1.00 in methanol)
- Merck: 753
- Attività ottica: [α]/D +61 to +71°, c = 1.0 in methanol
- Solubilità: Insolubile in acqua, leggermente solubile in acetonitrile, solubile in etanolo.
Aprepitant Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H319-H351
- Dichiarazione di avvertimento: P201-P202-P264-P280-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S26; S36
- RTECS:XZ5480400
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:4°C, protect from light
- Frasi di rischio:R20/21/22; R36/37/38
Aprepitant Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-10052-10mM*1mLinDMSO |
Aprepitant |
170729-80-3 | 99.67% | 10mM*1mLinDMSO |
¥776 | 2022-03-28 | |
| MedChemExpress | HY-10052-5mg |
Aprepitant |
170729-80-3 | 99.91% | 5mg |
¥660 | 2024-04-19 | |
| MedChemExpress | HY-10052-10mg |
Aprepitant |
170729-80-3 | 99.91% | 10mg |
¥920 | 2024-04-19 | |
| MedChemExpress | HY-10052-50mg |
Aprepitant |
170729-80-3 | 99.91% | 50mg |
¥3300 | 2024-04-19 | |
| MedChemExpress | HY-10052-100mg |
Aprepitant |
170729-80-3 | 99.91% | 100mg |
¥4500 | 2024-04-19 | |
| MedChemExpress | HY-10052-200mg |
Aprepitant |
170729-80-3 | 99.91% | 200mg |
¥6100 | 2024-04-19 | |
| MedChemExpress | HY-10052-500mg |
Aprepitant |
170729-80-3 | 99.67% | 500mg |
¥12000 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A125005-5mg |
Aprepitant |
170729-80-3 | ≥98% | 5mg |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A125005-100mg |
Aprepitant |
170729-80-3 | ≥98% | 100mg |
¥51.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A125005-500mg |
Aprepitant |
170729-80-3 | ≥98% | 500mg |
¥113.90 | 2023-09-04 |
Aprepitant Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:170729-80-3)Aprepitant
Numero d'ordine:A24972
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:17
Prezzo ($):419.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:170729-80-3)Aprepitant
Numero d'ordine:sfd17086
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:170729-80-3)3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one(Aprepitant)
Numero d'ordine:LE2683;LE25884627
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:42
Prezzo ($):discuss personally
Email:18501500038@163.com
Aprepitant Letteratura correlata
-
Doris E. Braun,Thomas Gelbrich,Volker Kahlenberg,Gerhard Laus,Josef Wieser,Ulrich J. Griesser New J. Chem. 2008 32 1677
-
Paulina D. Ramirez-Garcia,Nicholas A. Veldhuis,Nigel W. Bunnett,Thomas P. Davis J. Mater. Chem. B 2023 11 5390
-
Tim Cernak,Kevin D. Dykstra,Sriram Tyagarajan,Petr Vachal,Shane W. Krska Chem. Soc. Rev. 2016 45 546
-
Raghavendra Haniadka,Elroy Saldanha,Venkatesh Sunita,Princy L. Palatty,Raja Fayad,Manjeshwar Shrinath Baliga Food Funct. 2013 4 845
-
Prawez Alam,Essam Ezzeldin,Muzaffar Iqbal,Md. Khalid Anwer,Gamal A. E. Mostafa,Mohammed H. Alqarni,Ahmed I. Foudah,Faiyaz Shakeel RSC Adv. 2020 10 2133
170729-80-3 (Aprepitant) Prodotti correlati
- 170729-79-0(2-(R)-1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy-3-(S)-fluorophenylmorpholine)
- 419574-04-2((5S,6R)-6-(1R)-1-3,5-Bis(trifluoromethyl)phenylethoxy-5-(4-fluorophenyl)-3-morpholinoneAprepitant-M3)
- 172822-29-6(ent-Aprepitant)
- 171338-27-5(2-(R)-1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy-3-(S)-fluorophenylmorpholineAprepitant-M2)
- 172673-20-0(Fosaprepitant)
- 159706-39-5(3H-1,2,4-Triazol-3-one,5-[[(2S,3S)-2-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3-phenyl-4-morpholinyl]methyl]-1,2-dihydro-)
- 1148113-53-4((R,R,R)-Aprepitant)
- 914299-79-9((3S)-3-phenylmorpholine)
- 170729-76-7(Defluoro Aprepitant)
- 327623-37-0(Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant)